molecular formula C12H15N B2727748 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine CAS No. 1823331-12-9

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine

Cat. No.: B2727748
CAS No.: 1823331-12-9
M. Wt: 173.259
InChI Key: BPDQVLNRPXGMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine (CAS 1823331-12-9) is a valuable building block in medicinal chemistry and drug discovery. This compound features a bicyclo[1.1.1]pentane (BCP) unit, which is widely recognized as a three-dimensional bioisostere for para-substituted phenyl rings or a "benzylic" C-H motif . Integrating BCP structures into lead compounds is a established strategy to fine-tune pharmacokinetic profiles by increasing molecular saturation and conferring improved metabolic stability and resistance to oxidative degradation . The primary amine functional group in this molecule provides a versatile handle for further synthetic elaboration, enabling researchers to conjugate the BCP moiety to various pharmacophores via amide bond formation or other coupling reactions. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQVLNRPXGMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bicyclo[111]pentan-1-yl)phenyl)methanamine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of metal-free homolytic aromatic alkylation of benzene has been reported as an expedient synthesis route .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

    Oxidation: Imines, amides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core linked to a phenyl group and a methanamine moiety. This configuration results in a rigid and highly strained structure, which is advantageous for enhancing pharmacological properties and improving interactions with biological targets.

Key Structural Features:

  • Bicyclo[1.1.1]pentane Core : Provides rigidity and high strain energy.
  • Phenyl Group : Contributes to the compound's electronic properties.
  • Methanamine Moiety : Enhances solubility and potential biological activity.

Chemistry

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine serves as a versatile building block for synthesizing more complex molecular structures. Its three-dimensional nature allows chemists to create novel materials and molecular frameworks that exhibit unique physical and chemical properties.

Biology

In biological research, this compound is being investigated as a potential bioisostere for traditional aromatic systems. By replacing conventional phenyl groups with the bicyclo[1.1.1]pentane structure, researchers aim to improve drug solubility and metabolic stability while maintaining or enhancing biological activity.

Medicine

The compound shows promise in drug discovery, particularly in the development of pharmaceuticals that require enhanced efficacy and reduced side effects. Its unique structure allows for better interaction with biological targets, potentially leading to improved therapeutic outcomes.

Pharmacological Applications

Research has highlighted several pharmacological applications for this compound:

Inhibition Studies

  • Indoleamine-2,3-dioxygenase 1 (IDO1) : Studies have shown that derivatives of this compound act as potent inhibitors of IDO1, demonstrating improved metabolic stability compared to traditional phenyl counterparts .
  • Lipoprotein-associated phospholipase A2 (LpPLA2) : Incorporation of the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors has led to enhanced physicochemical properties while maintaining high potency, indicating its potential in cardiovascular disease treatment .

Study on IDO1 Inhibitors

A recent study identified a class of IDO1 inhibitors featuring this compound that showed significant improvements in pharmacokinetics, allowing for effective oral dosing with minimal side effects .

Bioisosteric Replacement in Drug Design

Research demonstrated that replacing phenyl rings with bicyclo[1.1.1]pentane significantly mitigated hydrolysis issues related to amides, enhancing the overall profile of drug candidates designed for various therapeutic targets .

Summary Table of Applications

Application AreaDescription
Chemistry Building block for complex molecules
Biology Bioisostere in drug design
Medicine Development of pharmaceuticals with enhanced efficacy

Mechanism of Action

The mechanism of action of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of traditional aromatic systems while providing improved pharmacokinetic properties. The bicyclo[1.1.1]pentane core increases the three-dimensional character of the molecule, enhancing its interaction with biological targets and potentially leading to better therapeutic outcomes .

Comparison with Similar Compounds

Substituent Effects

  • Fluorine Derivatives : Fluorination at the BCP core (e.g., 3-fluoro or para-fluoro-phenyl) increases metabolic stability and electronegativity, enhancing binding interactions in enzyme pockets . The hydrochloride salt forms (e.g., SPC-a950) improve aqueous solubility, critical for in vivo applications .
  • Trifluoromethyl Groups : The CF₃-substituted derivative (CAS: 1886967-52-7) exhibits higher lipophilicity (LogP ~2.8 estimated), favoring blood-brain barrier penetration for CNS-targeted therapies .

Pharmacological Relevance

  • Bioisosteric Utility : The unsubstituted BCP-phenylmethanamine serves as a direct replacement for tert-butyl groups, reducing metabolic oxidation while maintaining similar steric bulk .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance crystallinity and storage stability, critical for pharmaceutical manufacturing .

Biological Activity

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine is an organic compound characterized by its unique bicyclo[1.1.1]pentane core, which is attached to a phenyl group and a methanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential as a bioisostere for traditional aromatic systems, offering enhanced pharmacokinetic properties and biological activity.

Structural Characteristics

The bicyclo[1.1.1]pentane structure is notable for its rigidity and high strain energy , which contributes to its distinct chemical behavior compared to more conventional aromatic compounds. This three-dimensional structure allows for unique interactions with biological targets, potentially leading to improved therapeutic outcomes.

The mechanism of action of this compound primarily revolves around its role as a bioisostere in drug design. By replacing traditional phenyl rings, it can enhance solubility and metabolic stability while maintaining or improving potency against specific biological targets .

Pharmacological Applications

Research has shown that compounds featuring the bicyclo[1.1.1]pentane moiety exhibit promising biological activities, including:

  • Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1) : A study highlighted the development of potent IDO1 inhibitors utilizing bicyclo[1.1.1]pentane derivatives, demonstrating improved metabolic stability and potency compared to their phenyl counterparts .
  • Lipoprotein-associated phospholipase A2 (LpPLA2) Inhibition : The incorporation of the bicyclo[1.1.1]pentane moiety into LpPLA2 inhibitors showed enhanced physicochemical properties and maintained high potency, indicating its efficacy in cardiovascular disease treatment .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on IDO1 Inhibitors : The discovery of a novel class of IDO1 inhibitors featuring this compound led to significant improvements in pharmacokinetics, allowing for effective oral dosing with minimal side effects .
  • Bioisosteric Replacement in Drug Design : Research demonstrated that replacing phenyl rings with bicyclo[1.1.1]pentane significantly mitigated issues related to amide hydrolysis, thus enhancing the overall profile of drug candidates designed for various therapeutic targets.

Research Findings

StudyCompoundBiological TargetKey Findings
Bicyclo-derived IDO inhibitorsIDO1Improved potency and metabolic stability
LpPLA2 inhibitors with BCPLpPLA2Enhanced physicochemical properties and maintained potency
Various BCP derivativesMultipleEffective bioisosteric replacements improving drug profiles

Future Directions

The ongoing exploration of this compound as a bioisostere presents exciting opportunities in drug discovery and development. Its unique structural properties could lead to the design of novel therapeutics with better efficacy and reduced side effects.

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?

  • Methodology : Implement process analytical technology (PAT) for real-time monitoring of key intermediates. Use design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Validate reproducibility across ≥3 independent batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.